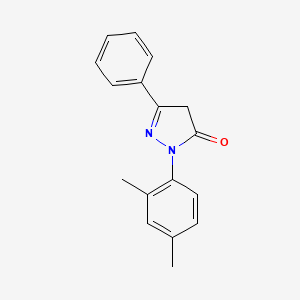

1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one

Vue d'ensemble

Description

1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a 2,4-dimethylphenyl group and a phenyl group, making it an interesting subject for various chemical and pharmacological studies.

Méthodes De Préparation

The synthesis of 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters. One common method includes the reaction of 2,4-dimethylphenylhydrazine with benzoylacetone under acidic or basic conditions to form the desired pyrazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Des Réactions Chimiques

1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and dimethylphenyl rings, leading to the formation of various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Biological Activities

1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one exhibits various biological activities that make it a valuable compound in pharmacological research:

1. Anti-inflammatory Activity

- The compound has been studied for its ability to inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism is crucial for developing anti-inflammatory drugs .

- In experimental models, derivatives of this compound have shown significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium and indomethacin .

2. Analgesic Properties

- Research indicates that the compound may also possess analgesic effects, making it a candidate for pain relief therapies .

3. Antimicrobial Activity

- Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating infections .

4. Anticancer Potential

- Preliminary studies indicate that pyrazole derivatives may have anticancer properties, although further research is required to elucidate their efficacy and mechanisms .

Research Applications

The compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its versatility allows researchers to explore new derivatives with enhanced biological activities.

Case Studies

Mécanisme D'action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one can be compared with other pyrazole derivatives, such as:

1-Phenyl-3-methyl-1H-pyrazole-5(4H)-one: Similar structure but with a methyl group instead of a dimethylphenyl group.

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5(4H)-one: Contains a methoxy group on the phenyl ring.

1-(2,4-Dimethylphenyl)-3-(4-chlorophenyl)-1H-pyrazole-5(4H)-one: Substituted with a chlorine atom on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Activité Biologique

1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory, analgesic, and antimicrobial domains. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 264.32 g/mol. The compound features a pyrazole ring substituted with both a 2,4-dimethylphenyl group and a phenyl group.

Synthesis

The synthesis typically involves the cyclization of hydrazine derivatives with diketones or β-keto esters. A common method includes reacting 2,4-dimethylphenylhydrazine with benzoylacetone under acidic or basic conditions to form the pyrazole ring.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process by reducing the production of pro-inflammatory mediators .

Table 1: Summary of Anti-inflammatory Studies

| Study | Method | Findings |

|---|---|---|

| Selvam et al. | In vitro | Compounds showed up to 85% TNF-α inhibition at 10 µM |

| Chovatia et al. | In vitro | Tested against various bacterial strains; showed promising results |

Analgesic Activity

The compound has been evaluated for its analgesic effects in various models. It has demonstrated effectiveness comparable to standard analgesics, suggesting its potential for pain management .

Antimicrobial Activity

This compound has shown antimicrobial properties against several bacterial strains. For instance, studies have reported its effectiveness against E. coli, S. aureus, and Pseudomonas aeruginosa. The presence of specific functional groups appears to enhance its antimicrobial efficacy .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Inhibition (%) | Reference |

|---|---|---|

| E. coli | 70% | Burguete et al. |

| S. aureus | 65% | Burguete et al. |

| Pseudomonas aeruginosa | 60% | Burguete et al. |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological pathways. It may modulate enzyme activity or receptor interactions that lead to its therapeutic effects. For example, inhibition of cyclooxygenase enzymes not only reduces inflammation but also alleviates pain symptoms associated with inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various biological contexts:

- Selvam et al. synthesized novel derivatives and evaluated their anti-inflammatory activity using TNF-α assays, demonstrating significant inhibition compared to standard treatments.

- Burguete et al. focused on the antimicrobial properties of various pyrazole derivatives, finding that modifications in the chemical structure significantly influenced their effectiveness against pathogenic bacteria.

- Chovatia et al. reported on the synthesis and testing of pyrazole derivatives for anti-tubercular activity, indicating promising results against Mycobacterium tuberculosis strains.

Propriétés

IUPAC Name |

2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-12-8-9-16(13(2)10-12)19-17(20)11-15(18-19)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZVVRSAOFCMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)CC(=N2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429065 | |

| Record name | 2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003751-09-4 | |

| Record name | 2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.